molecular formula C19H20BrN3O4 B11556244 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B11556244
M. Wt: 434.3 g/mol
InChI Key: XDJRIWXZDHHDND-SRZZPIQSSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, nitro, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 2-bromo-4-nitrophenol with chloroacetyl chloride to form 2-(2-bromo-4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-nitrophenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 4-tert-butylbenzaldehyde under acidic conditions produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis route with appropriate modifications for large-scale reactions and purification processes could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromine groups may play a role in binding to these targets, while the hydrazide moiety could be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 2-(4-bromo-2-nitrophenoxy)acetohydrazide

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s interactions with molecular targets and its overall stability .

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrN3O4/c1-19(2,3)14-6-4-13(5-7-14)11-21-22-18(24)12-27-17-9-8-15(23(25)26)10-16(17)20/h4-11H,12H2,1-3H3,(H,22,24)/b21-11+

InChI Key

XDJRIWXZDHHDND-SRZZPIQSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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